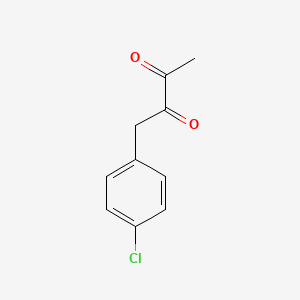

1-(4-Chlorophenyl)butane-2,3-dione

Description

Overview of Diketone Chemistry and its Synthetic Utility

Diketones are organic compounds characterized by the presence of two ketone functional groups. taylorandfrancis.com Their classification depends on the relative position of the carbonyl groups, with 1,2- and 1,3-diketones being particularly prominent in synthetic chemistry. ijpras.comresearchgate.net These compounds are celebrated as crucial building blocks and intermediates for synthesizing a variety of organic molecules, especially heterocyclic compounds like pyrazoles and isoxazoles, which are core structures in many medicinal agents. ijpras.commdpi.com

The synthetic utility of diketones stems from the reactivity of their carbonyl groups, which can undergo nucleophilic attack, and the acidity of the α-hydrogens, which allows for the formation of enolates. evitachem.com This dual reactivity makes them versatile precursors in numerous chemical transformations. mdpi.com For instance, 1,4-diketones are key intermediates in the Paal-Knorr cyclization reaction, a fundamental method for synthesizing substituted furans, pyrroles, and thiophenes. nih.gov Furthermore, the ability of β-diketones to act as metal-chelating agents has led to their use in material science and as carriers for metal-based drugs. mdpi.com The development of efficient and environmentally friendly methods for synthesizing diketones remains a key focus in green and sustainable chemistry. researchgate.net

Significance of Aromatic and Halogen Substitution in Butane (B89635) Diketone Frameworks

The introduction of aromatic and halogen substituents onto a butane diketone framework significantly modifies the molecule's electronic properties, reactivity, and potential for biological activity. Ketones featuring an aromatic side chain are utilized in a broad spectrum of medicinal applications. taylorandfrancis.com The aromatic ring can engage in various interactions and serves as a scaffold for further functionalization.

Halogen substitution, particularly with elements like chlorine and fluorine, is a common strategy in drug design, with fluorinated compounds accounting for approximately 20% of all available drugs. taylorandfrancis.com Halogens can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Specifically, α-halo ketones are recognized as valuable intermediates for producing biologically active compounds. taylorandfrancis.com For example, the presence of fluorine atoms can increase the electrophilicity of the adjacent carbonyl carbon, leading to the formation of stable hydrates that can mimic tetrahedral transition states and inhibit enzymes like proteases. thieme-connect.de The incorporation of a chlorophenyl group, as seen in derivatives used to synthesize anti-glioma agents, highlights the importance of this specific substitution pattern in creating molecules with significant biological effects. nih.gov

Research Landscape and Specific Focus on 1-(4-Chlorophenyl)butane-2,3-dione

This compound is a member of the aromatic ketone class and is primarily used in research and organic synthesis. evitachem.com The molecule's structure, featuring a butane chain with two adjacent carbonyl groups and a 4-chlorophenyl substituent, provides multiple reactive sites for chemical modification. evitachem.com Its primary application lies in its role as an intermediate for the synthesis of more complex organic structures. evitachem.com Research interest in this compound extends to its potential utility in pharmaceutical development, owing to its structural properties, and in material science, where its reactive functional groups could be exploited for developing new polymers. evitachem.com

The synthesis of this compound can be accomplished through various routes. A common laboratory method involves the reaction of 4-chlorobenzoyl chloride with butane-2,3-dione (also known as diacetyl). evitachem.com This reaction is typically performed in a solvent like dichloromethane (B109758) with a base such as triethylamine (B128534) to neutralize the hydrochloric acid byproduct. evitachem.com

| Step | Description | Reagents/Conditions |

|---|---|---|

| 1 | Combination of Reactants | 4-Chlorobenzoyl chloride and Butane-2,3-dione in a solvent (e.g., dichloromethane). evitachem.com |

| 2 | Neutralization | Addition of a base (e.g., triethylamine) to neutralize HCl formed. evitachem.com |

| 3 | Reaction | Stirring the mixture at room temperature or slightly elevated temperatures for several hours. evitachem.com |

| 4 | Workup and Purification | Filtration, evaporation of the solvent, and purification of the crude product via column chromatography. evitachem.com |

The reactivity of this compound is centered on its electrophilic carbonyl carbons, which are susceptible to nucleophilic attack by species like alcohols or amines, leading to the formation of various addition products. evitachem.com

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₉ClO₂ | sigmaaldrich.comcookechem.com |

| Molecular Weight | 196.63 g/mol | sigmaaldrich.comcookechem.com |

| CAS Number | 6302-55-2 | sigmaaldrich.comcookechem.com |

| Physical Form | Solid | sigmaaldrich.com |

Note: The properties listed are for the related isomer 1-(4-Chlorophenyl)butane-1,3-dione, as detailed data for the 2,3-dione isomer is not widely published. This information is provided for contextual reference within the same chemical family.

Properties

IUPAC Name |

1-(4-chlorophenyl)butane-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c1-7(12)10(13)6-8-2-4-9(11)5-3-8/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPSSOIKBWSJKDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=O)CC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reaction Pathways of 1 4 Chlorophenyl Butane 2,3 Dione and Analogues

Cyclization Reactions Leading to Heterocyclic Frameworks

The dicarbonyl functionality of 1-(4-Chlorophenyl)butane-2,3-dione serves as a key synthon for the construction of various heterocyclic systems. These reactions are fundamental in medicinal and materials chemistry, where such scaffolds are highly valued.

Synthesis of Pyrazole (B372694) Derivatives

The synthesis of pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, can be classically achieved through the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648). While this compound is an α-diketone (a 1,2-dicarbonyl), its reaction with hydrazine derivatives is a known pathway to pyrazole-related structures. For instance, the reaction of a diketone with hydrazine hydrate (B1144303) can lead to the formation of a pyrazole ring. The reaction proceeds through the initial formation of a hydrazone at one carbonyl group, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The regioselectivity of the reaction with substituted hydrazines can be influenced by the electronic and steric nature of the substituents on both reactants.

A general representation of this transformation involves the reaction of an aryl-substituted diketone with hydrazine, as illustrated in the following table.

Table 1: Synthesis of Pyrazole Derivatives from Diketone Analogues

| Reactant 1 | Reactant 2 | Product | Conditions |

| 1-Aryl-butane-2,3-dione | Hydrazine Hydrate | 4-Arylmethyl-3-methyl-1H-pyrazole | Acid or base catalysis, heating |

| 1-Aryl-butane-2,3-dione | Phenylhydrazine | 4-Arylmethyl-3-methyl-1-phenyl-1H-pyrazole | Acetic acid, reflux |

Formation of Thiazole (B1198619) Derivatives

The Hantzsch thiazole synthesis is a cornerstone method for constructing the thiazole ring, which typically involves the reaction of an α-haloketone with a thioamide. nih.govyoutube.comarcjournals.org For a substrate like this compound, a preliminary α-halogenation step is required to generate the necessary α-haloketone intermediate. wikipedia.orgchemistrysteps.comopenstax.org The halogenation occurs at the C1 position, adjacent to one of the carbonyl groups.

The subsequent reaction of the resulting α-halo-α-diketone with a thioamide, such as thiourea, proceeds via an initial SN2 reaction where the sulfur atom of the thioamide displaces the halide. This is followed by an intramolecular cyclization where the nitrogen atom attacks the second carbonyl group, and a final dehydration step to yield the aromatic 2-aminothiazole (B372263) derivative. nih.govyoutube.com

Table 2: General Pathway for Thiazole Synthesis

| Step | Reactants | Intermediate/Product | General Conditions |

| 1. Halogenation | This compound, Br2 | 1-Bromo-1-(4-chlorophenyl)butane-2,3-dione | Acetic acid openstax.org |

| 2. Cyclization | 1-Bromo-1-(4-chlorophenyl)butane-2,3-dione, Thiourea | 2-Amino-4-(4-chlorobenzoyl)-5-methylthiazole | Ethanol, reflux youtube.com |

Generation of Furan (B31954) Derivatives

Furan rings can be synthesized through various methods, with the Feist-Bénary synthesis being particularly relevant. youtube.comchemeurope.comwikipedia.orgquimicaorganica.orgambeed.com This reaction involves the condensation of an α-haloketone with the enolate of a β-dicarbonyl compound. chemeurope.comwikipedia.org To utilize this compound in this synthesis, it must first be halogenated to form an α-halodiketone, such as 1-bromo-1-(4-chlorophenyl)butane-2,3-dione.

This α-halodiketone can then react with an active methylene (B1212753) compound, like ethyl acetoacetate (B1235776), in the presence of a base such as pyridine (B92270) or ammonia (B1221849). chemeurope.comwikipedia.org The base generates an enolate from the active methylene compound, which then acts as a nucleophile, attacking the carbon bearing the halogen. A subsequent intramolecular aldol-type condensation followed by dehydration affords the substituted furan derivative.

Table 3: Feist-Bénary Synthesis of a Furan Derivative

| Reactant 1 | Reactant 2 | Base | Product |

| 1-Bromo-1-(4-chlorophenyl)butane-2,3-dione | Ethyl acetoacetate | Pyridine | Ethyl 2-(4-chlorobenzoyl)-5-methylfuran-3-carboxylate |

Other Heterocycle Annulation Reactions

The versatile reactivity of the α-diketone moiety in this compound allows for the synthesis of other important heterocyclic systems, such as quinoxalines and imidazoles.

Quinoxaline (B1680401) Synthesis: A classic and highly efficient reaction for α-diketones is their condensation with 1,2-diamines. The reaction of this compound with o-phenylenediamine (B120857) leads to the formation of a quinoxaline derivative. This reaction typically proceeds readily upon mixing the reactants, often in an alcohol solvent, and may be catalyzed by a small amount of acid. The process involves a double condensation, forming two imine linkages to yield the stable, aromatic quinoxaline ring system. arcjournals.orgnih.gov

Imidazole Synthesis: Imidazoles can be prepared from α-diketones via a multicomponent reaction. The Radziszewski synthesis, for instance, involves the condensation of an α-diketone, an aldehyde, and ammonia. In this context, this compound could react with an aldehyde (e.g., formaldehyde (B43269) or benzaldehyde) and a source of ammonia (like ammonium (B1175870) acetate) to furnish a polysubstituted imidazole. organic-chemistry.orgrsc.orgacs.org

Condensation and Addition Reactions with Varied Nucleophiles

The carbonyl groups of this compound are susceptible to attack by a wide range of nucleophiles. These reactions are often the initial steps in the cyclization pathways described above but can also lead to stable acyclic products.

A primary example is the condensation reaction with primary amines. The reaction of an α-diketone like 2,3-butanedione (B143835) with anilines has been shown to produce diimine products, also known as Schiff bases. ontosight.ai Similarly, this compound is expected to react with two equivalents of a primary amine to form the corresponding diimine. The reaction with hydrazine to form a hydrazone is another key condensation reaction, which serves as the first step in pyrazole synthesis. organic-chemistry.org

Nucleophilic addition to one of the carbonyl groups can also occur. For example, enolates generated from active methylene compounds can add to a carbonyl group, a reaction that can be a key step in forming new carbon-carbon bonds. ontosight.ai

Electrophilic Substitution and Halogenation Reactions

The this compound molecule presents two main sites for electrophilic attack: the aromatic ring and the α-carbon atoms of the diketone moiety.

Halogenation at the α-Carbon: The carbons adjacent to the carbonyl groups (the α-positions) are susceptible to halogenation under both acidic and basic conditions. wikipedia.orgchemistrysteps.comopenstax.orglibretexts.org In an acidic medium, the reaction proceeds through an enol intermediate. chemistrysteps.comopenstax.org The rate-determining step is the formation of the enol, which then rapidly reacts with the halogen (e.g., Br2, Cl2). Typically, under acidic conditions, monohalogenation is favored. wikipedia.org In basic media, halogenation proceeds via an enolate and is generally faster, often leading to polyhalogenation due to the increased acidity of the remaining α-hydrogens after the first substitution. wikipedia.org For an unsymmetrical ketone, acid-catalyzed halogenation tends to occur at the more substituted α-carbon. chemistrysteps.com

Electrophilic Aromatic Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions such as nitration, sulfonation, and further halogenation. The butane-2,3-dione substituent acts as an acyl group, which is an electron-withdrawing and deactivating group. organicmystery.commakingmolecules.comuci.edu Consequently, it directs incoming electrophiles to the meta position relative to the point of attachment to the phenyl ring. The existing chlorine atom at the para position is an ortho-, para-director but is also deactivating. The directing effects of the two substituents would need to be considered for predicting the regiochemical outcome of further substitution. For instance, halogenation of a related 1,3-diketone derivative has shown that substitution occurs on the activated phenyl ring when the diketone is complexed with BF2. acs.org

Reduction and Oxidation Chemistry of Diketone Moieties

The two adjacent carbonyl groups in α-diketones like this compound are susceptible to both reduction and oxidation under specific conditions, leading to distinct product classes.

Reduction Reactions

The reduction of α-diketones can proceed in a stepwise manner, first yielding an α-hydroxyketone (also known as an acyloin) and then a vicinal diol upon further reduction. The choice of reducing agent and reaction conditions is critical to controlling the outcome.

A common and mild reducing agent is sodium borohydride (B1222165) (NaBH₄) . It is widely used for the reduction of aldehydes and ketones to their corresponding alcohols. masterorganicchemistry.comchemguide.co.uklibretexts.org The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the BH₄⁻ complex to one of the electrophilic carbonyl carbons. libretexts.orglibretexts.org For this compound, this would selectively produce 1-(4-chlorophenyl)-3-hydroxybutan-2-one. Complete reduction to the corresponding diol, 1-(4-chlorophenyl)butane-2,3-diol, would require harsher conditions or a stronger reducing agent like lithium aluminum hydride (LiAlH₄).

A more specialized method involves the use of Grignard reagents (like isopropylmagnesium bromide, i-PrMgBr) in the presence of a titanocene (B72419) dichloride (Cp₂TiCl₂) catalyst . nih.gov This system has been shown to be effective for the reduction of α-diketones to α-ketols, suppressing the typical nucleophilic addition of the Grignard reagent to the carbonyl group. nih.gov This method offers a high degree of selectivity for the mono-reduced product. nih.gov

| Reaction | Reagent(s) | Product(s) | Key Findings |

| Selective Reduction | Sodium Borohydride (NaBH₄) | 1-(4-chlorophenyl)-3-hydroxybutan-2-one | Mild conditions favor mono-reduction to the α-hydroxyketone. |

| Selective Reduction | i-PrMgBr / cat. Cp₂TiCl₂ | 1-(4-chlorophenyl)-3-hydroxybutan-2-one | Catalytic system favors reduction over Grignard addition, yielding the α-ketol in good yields. nih.gov |

| Full Reduction | Lithium Aluminum Hydride (LiAlH₄) | 1-(4-chlorophenyl)butane-2,3-diol | A more powerful reducing agent capable of reducing both carbonyl groups. libretexts.orgyoutube.com |

Oxidation Reactions

The oxidation of α-diketones typically involves the cleavage of the carbon-carbon bond between the two carbonyl groups. A classic example is the Baeyer-Villiger oxidation , which uses peroxy compounds like meta-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of an acid catalyst. stackexchange.comechemi.com When an unsymmetrical α-diketone such as this compound is subjected to these conditions, it yields a mixed anhydride (B1165640). Specifically, the reaction would produce acetic (4-chlorophenyl)acetic anhydride. This transformation occurs via the insertion of an oxygen atom between the two carbonyl carbons. stackexchange.com

Another significant reaction pathway for α-diketones is their condensation with 1,2-diamines to form quinoxaline derivatives. While this is a condensation rather than a direct oxidation of the diketone itself, the process is often carried out under oxidative conditions or is followed by an oxidation step to yield the aromatic quinoxaline ring. The reaction of this compound with a substituted or unsubstituted o-phenylenediamine would yield a substituted 2-methyl-3-(4-chlorobenzyl)quinoxaline. chim.it This reaction is a cornerstone in the synthesis of this class of heterocyclic compounds, which have applications in pharmaceuticals and materials science. chim.itnih.gov

| Reaction | Reagent(s) | Product(s) | Key Findings |

| Baeyer-Villiger Oxidation | m-CPBA or H₂O₂/Acid | Acetic (4-chlorophenyl)acetic anhydride | Results in C-C bond cleavage and oxygen insertion to form an anhydride. stackexchange.comechemi.com |

| Quinoxaline Synthesis | o-Phenylenediamine | 2-methyl-3-(4-chlorobenzyl)quinoxaline | A condensation reaction forming a key heterocyclic scaffold. chim.itnih.gov |

Mechanistic Studies of Key Transformation Pathways

Understanding the mechanisms of these transformations is crucial for predicting reaction outcomes and designing new synthetic routes.

Mechanism of Reduction by Sodium Borohydride

The reduction of a ketone by NaBH₄ is a well-established example of nucleophilic addition. libretexts.org The mechanism can be described in two primary steps:

Nucleophilic Attack: The reaction initiates with the attack of a hydride ion (H⁻), formally from the BH₄⁻ complex, on one of the partially positive carbonyl carbons of the diketone. chemguide.co.uklibretexts.org This is the rate-determining step. The π-bond of the carbonyl group breaks, and its electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate.

Protonation: The negatively charged alkoxide ion is then protonated in a subsequent workup step, typically by adding a mild acid or using a protic solvent like methanol (B129727) or water, to yield the final α-hydroxyketone product. chemguide.co.uklibretexts.org

For this compound, the attack is expected to occur preferentially at the carbonyl carbon at position 3, which is adjacent to the methyl group, due to slightly less steric hindrance compared to the carbonyl at position 2, which is adjacent to the bulkier 4-chlorobenzyl group.

Mechanism of Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation of an α-diketone proceeds through a distinct mechanistic pathway involving a peroxy acid:

Protonation and Addition: The reaction begins with the protonation of one of the carbonyl oxygens by the acidic medium, which enhances the electrophilicity of the carbonyl carbon. The peroxy acid then acts as a nucleophile, attacking this activated carbonyl carbon to form a tetrahedral intermediate, often referred to as a Criegee intermediate. stackexchange.comechemi.com

Rearrangement and Elimination: The key step is a concerted rearrangement where one of the groups attached to the adjacent carbonyl carbon migrates to the oxygen of the peroxy group. In the case of an α-diketone, an acyl group migrates. This migration occurs simultaneously with the departure of the carboxylate leaving group (e.g., m-chlorobenzoate). The preference for acyl migration over alkyl or aryl migration is due to the greater stability of the resulting cation-like transition state. stackexchange.com This rearrangement results in the formation of the mixed anhydride product.

Advanced Spectroscopic and Structural Characterization of 1 4 Chlorophenyl Butane 2,3 Dione and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. Through one- and two-dimensional experiments, it is possible to map out the connectivity and spatial relationships between atoms within the 1-(4-Chlorophenyl)butane-2,3-dione molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic and aliphatic protons. The protons on the 4-chlorophenyl ring typically appear as two doublets in the aromatic region (δ 7.0-8.0 ppm). This pattern arises from the coupling between adjacent, chemically non-equivalent protons on the substituted benzene (B151609) ring. The methylene (B1212753) protons (CH₂) adjacent to the chlorophenyl group are expected to produce a singlet, while the terminal methyl protons (CH₃) will also appear as a singlet, as they lack adjacent protons to couple with. The integration of these signals would correspond to a 4:2:3 ratio for the aromatic, methylene, and methyl protons, respectively. docbrown.info

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Aromatic (C₆H₄) | 7.3 - 7.5 | Doublet | 2H |

| Aromatic (C₆H₄) | 7.1 - 7.3 | Doublet | 2H |

| Methylene (CH₂) | ~4.0 | Singlet | 2H |

| Methyl (CH₃) | ~2.3 | Singlet | 3H |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the symmetry of the butane (B89635) chain in some molecules, fewer signals than the total number of carbons may appear. docbrown.info For this compound, distinct signals are expected for each carbon atom. The two carbonyl carbons (C=O) will be significantly deshielded, appearing far downfield in the spectrum (δ 190-200 ppm). The carbons of the chlorophenyl ring will resonate in the aromatic region (δ 120-140 ppm), with the carbon atom bonded to the chlorine showing a characteristic chemical shift. The aliphatic methylene (CH₂) and methyl (CH₃) carbons will appear in the upfield region of the spectrum. docbrown.info

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O, C-2) | 195 - 205 |

| Carbonyl (C=O, C-3) | 195 - 205 |

| Aromatic (C-Cl) | 135 - 145 |

| Aromatic (CH) | 128 - 132 |

| Aromatic (C-C=O) | 130 - 140 |

| Methylene (CH₂) | 45 - 55 |

| Methyl (CH₃) | 25 - 35 |

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the signals observed in 1D spectra and establishing atomic connectivity. wikipedia.orgfiveable.me

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For a derivative of this compound where the methylene and methyl groups are adjacent, a COSY spectrum would show a cross-peak connecting the signals of the CH₂ and CH₃ protons, confirming their proximity in the molecular structure. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. wikipedia.org An HSQC spectrum of this compound would show cross-peaks connecting the aromatic proton signals to their corresponding aromatic carbon signals, the methylene proton signal to the methylene carbon signal, and the methyl proton signal to the methyl carbon signal. This technique is invaluable for assigning the carbon spectrum. fiveable.me

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the molecular ion peak (M⁺) would be observed. A key feature would be the presence of an M+2 peak with approximately one-third the intensity of the M⁺ peak, which is characteristic of compounds containing a single chlorine atom due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. docbrown.info

The fragmentation of the molecule under electron ionization would likely proceed through cleavage of the bonds adjacent to the carbonyl groups. Common fragmentation pathways would include:

Loss of a methyl radical (•CH₃) to form an acylium ion.

Loss of an acetyl radical (•COCH₃).

Cleavage to form the 4-chlorobenzoyl cation ([C₇H₄ClO]⁺).

Formation of the 4-chlorophenyl cation ([C₆H₄Cl]⁺).

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Ion |

| 196/198 | [C₁₀H₉ClO₂]⁺ (Molecular Ion) |

| 181/183 | [C₉H₆ClO₂]⁺ |

| 139/141 | [C₇H₄ClO]⁺ |

| 111/113 | [C₆H₄Cl]⁺ |

| 43 | [C₂H₃O]⁺ |

X-Ray Crystallography for Solid-State Structure Determination

The arrangement of molecules in a crystal is governed by a network of non-covalent intermolecular interactions that stabilize the crystal lattice.

Hydrogen Bonding: Although lacking strong hydrogen bond donors, weak C-H···O hydrogen bonds are expected to play a role in the crystal packing of this compound. nih.govresearchgate.net In these interactions, a hydrogen atom attached to a carbon acts as the donor, and an oxygen atom from a carbonyl group of a neighboring molecule acts as the acceptor. These interactions link molecules into larger supramolecular assemblies. researchgate.net

Halogen Bonding: The chlorine atom on the phenyl ring can act as a halogen bond donor. acs.orgwikipedia.org This occurs when an electrophilic region on the halogen atom interacts attractively with a nucleophilic region (such as a carbonyl oxygen) on an adjacent molecule. acs.orgwikipedia.orgacs.org This directional interaction can be a significant force in crystal engineering, influencing the orientation of molecules within the crystal. wikipedia.orgresearchgate.net

Conformational Analysis in Crystalline Environments

There is no publicly available crystallographic data for this compound. Consequently, a detailed discussion of its conformation in the crystalline state, including critical parameters like torsion angles between the phenyl ring and the dione (B5365651) moiety, and the geometry of the butane-2,3-dione backbone, cannot be provided.

Polymorphism and its Structural Implications

The phenomenon of polymorphism, where a compound exists in multiple crystalline forms, has significant implications for its physical and chemical properties. However, without any crystallographic studies on this compound, there is no information regarding its potential polymorphic forms or the structural differences that would arise from them.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

While general characteristic frequencies for the functional groups present in this compound (such as the aromatic C-H, C=C, C-Cl, and the two C=O stretches of the dione) can be predicted based on established spectroscopic principles, specific experimental Infrared (IR) and Raman spectra for this compound are not available in the reviewed literature. Detailed assignments of vibrational modes and any potential shifts due to the specific electronic environment of the molecule remain uninvestigated.

Electronic Absorption and Emission Spectroscopy for Electronic Structure Analysis

Similarly, experimental data from electronic absorption (UV-Vis) and emission (fluorescence or phosphorescence) spectroscopy for this compound are not found in the public domain. Such studies would be essential for characterizing its electronic transitions, determining its absorption and emission maxima, and understanding the influence of the chlorophenyl substituent on the electronic structure of the butane-2,3-dione core.

No Publicly Available Computational Studies Found for this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there are no publicly available computational or theoretical investigation studies specifically for the chemical compound This compound .

The request specified a detailed article covering a range of computational analyses, including Quantum Chemical Calculations (like Density Functional Theory), Molecular Dynamics Simulations, Quantum Theory of Atoms in Molecules (QTAIM) analysis, and Structure-Activity Relationship (SAR) studies.

While research and crystallographic data are available for related isomers such as 1-(4-chlorophenyl)butane-1,3-dione (B1593992) sigmaaldrich.commolport.com and related dimers like 1,4-bis(4-chlorophenyl)butane-1,4-dione (B13672073) nih.govresearchgate.net, the strict requirement to focus solely on This compound prevents the use of this information as a substitute. The principles of computational chemistry dictate that even small structural changes, such as the location of a carbonyl group, can significantly alter the electronic structure, conformational landscape, and intermolecular interactions of a molecule. Therefore, data from its isomers cannot be used to accurately describe the properties of the requested compound.

Without any primary or secondary scientific sources detailing the computational investigation of this compound, it is not possible to generate the requested article while adhering to the principles of scientific accuracy and factual reporting.

Computational and Theoretical Investigations of 1 4 Chlorophenyl Butane 2,3 Dione

Reaction Mechanism Modeling and Transition State Characterization

Due to the absence of direct computational studies on the reaction mechanisms of 1-(4-chlorophenyl)butane-2,3-dione, this section will draw analogies from theoretical investigations of structurally similar α-diketones, such as benzil (B1666583) and glyoxal, to predict its likely reactive behavior. The primary reaction mechanisms anticipated for α-diketones like this compound under basic or nucleophilic conditions are nucleophilic addition to one of the carbonyl groups, potentially followed by rearrangement.

One of the most characteristic reactions of 1,2-diketones is the benzilic acid rearrangement, which involves the 1,2-rearrangement of a diketone to form an α-hydroxy carboxylic acid in the presence of a strong base. The established mechanism, first proposed by Christopher Kelk Ingold and supported by computational studies on benzil, proceeds through the following key steps.

The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on one of the carbonyl carbons. In the case of this compound, this attack can occur at either C2 or C3. The presence of the electron-withdrawing 4-chlorophenyl group at C1 would render the adjacent carbonyl carbon (C2) more electrophilic compared to the carbonyl carbon (C3) adjacent to the methyl group. Therefore, nucleophilic attack is more likely to occur at the C2 position. This initial attack leads to the formation of a tetrahedral alkoxide intermediate.

Subsequent to the formation of the initial adduct, a conformational change may be necessary to align the migrating group for an intramolecular attack on the adjacent carbonyl carbon. This is followed by the rate-determining step: the 1,2-migration of a group from the alkoxide center to the neighboring carbonyl carbon. In this case, either the 4-chlorophenyl group or the methyl group could migrate. Theoretical and experimental studies on unsymmetrical benzils have shown that aryl groups, particularly those with electron-withdrawing substituents, have a higher migratory aptitude than alkyl groups. This suggests that the migration of the 4-chlorophenyl group is the more probable pathway. This migration results in the formation of a new tetrahedral alkoxide.

The final step of the rearrangement is a rapid, irreversible acid-base reaction where the newly formed alkoxide abstracts a proton from the carboxylic acid, yielding the carboxylate salt of the α-hydroxy acid. Subsequent acidification of the reaction mixture would then produce the final α-hydroxy carboxylic acid product.

Computational studies on the benzilic acid rearrangement of benzil have provided insights into the energetics of these steps. The initial nucleophilic addition is typically a low-barrier process, while the subsequent 1,2-aryl shift represents the highest energy barrier along the reaction coordinate, corresponding to the transition state of the rate-determining step.

The table below presents hypothetical relative energies for the key steps in the benzilic acid rearrangement of this compound, based on analogous computational studies of benzil.

| Species/Transition State | Description | Hypothetical Relative Energy (kcal/mol) |

| Reactants | This compound + OH⁻ | 0 |

| Intermediate 1 | Tetrahedral alkoxide at C2 | -15 to -20 |

| Transition State 1 (TS1) | Transition state for 4-chlorophenyl migration | +10 to +15 |

| Intermediate 2 | Rearranged carboxylate alkoxide | -30 to -40 |

| Product | α-hydroxy-α-(4-chlorophenyl)propanoate | <-40 |

Note: These values are illustrative and based on analogies with computational studies on benzil. Actual values for this compound would require specific theoretical calculations.

Beyond the benzilic acid rearrangement, other nucleophilic additions are also plausible. For instance, the reaction with other nucleophiles would proceed through a similar initial attack on one of the carbonyl carbons, with the regioselectivity again likely favoring the carbonyl group adjacent to the 4-chlorophenyl substituent. The stability of the resulting tetrahedral intermediate and the nature of the nucleophile would determine the subsequent reaction pathway, which could involve simple addition, elimination, or other transformations.

Computational modeling would be invaluable for precisely determining the transition state structures, activation energies, and thermodynamic favorability of these and other potential reaction pathways for this compound. Such studies would need to employ quantum chemical methods like Density Functional Theory (DFT) to accurately model the electronic effects of the 4-chlorophenyl and methyl substituents and their influence on the geometry and energy of the transition states.

Applications of 1 4 Chlorophenyl Butane 2,3 Dione and Its Derivatives in Chemical Research Non Clinical Focus

Role as Versatile Synthetic Intermediates in Organic Synthesis

In the field of organic synthesis, 1-(4-chlorophenyl)butane-2,3-dione and its isomers are recognized as valuable intermediates. evitachem.comnih.gov The presence of two carbonyl groups provides multiple sites for chemical reactions, enabling the construction of more complex molecular frameworks. evitachem.com A common synthetic route to produce this compound involves the reaction of 4-chlorobenzoyl chloride with butane-2,3-dione, often using a base like triethylamine (B128534) in a solvent such as dichloromethane (B109758). evitachem.com The reactivity of this diketone is largely characterized by nucleophilic attacks at the electrophilic carbonyl carbons. evitachem.com

Derivatives of this compound, such as 1,4-bis(4-chlorophenyl)butane-1,4-dione (B13672073), are key intermediates for synthesizing substituted furans, pyrroles, and thiophenes through the Paal-Knorr cyclization reaction. nih.govresearchgate.net

The reactivity of this compound makes it a candidate for the development of new organic materials. evitachem.com Its functional groups can be exploited to synthesize polymers and other materials with specific properties. While detailed research into specific advanced materials derived from this exact compound is not extensively documented in the provided results, the general applicability of aromatic ketones in material science is well-established. evitachem.com

The structural characteristics of this compound and its derivatives lend themselves to the construction of complex supramolecular assemblies. The interplay of intermolecular forces, such as hydrogen bonding and π–π stacking interactions, can guide the self-assembly of these molecules into well-defined, higher-order structures. For instance, the crystal structure of 1,4-bis(4-chlorophenyl)butane-1,4-dione reveals the presence of intermolecular C—H⋯O hydrogen bonds and C—H⋯π interactions that stabilize the crystal packing. nih.govresearchgate.net Such interactions are fundamental to the design of supramolecular architectures with potential applications in areas like host-guest chemistry. researchgate.net

Ligand Design in Coordination Chemistry

The dione (B5365651) functionality of this compound and its isomers makes them effective ligands in coordination chemistry. cymitquimica.com Ligands are molecules or ions that bond to a central metal atom to form a coordination complex. youtube.com The oxygen atoms of the carbonyl groups can donate lone pairs of electrons to a metal center, forming stable chelate rings. This ability to chelate is a key feature in the design of new metal complexes with specific geometries and electronic properties.

Research has demonstrated the use of diketone ligands in the synthesis of various metal complexes, including those with ruthenium and nickel. While direct synthesis with this compound is not explicitly detailed in the provided search results, the broader class of diketones, such as 2,4-pentanedione, readily form complexes with these metals. For example, nickel(II) complexes with substituted pentanediones have been synthesized and characterized. researchgate.netresearchgate.net Similarly, ruthenium complexes with 1,4-diazabutadiene ligands, which share some electronic similarities with diketones, have been prepared and studied for their catalytic activity. nih.gov The synthesis of nickela- and platinacarboranes has also been achieved using ligands with pendant chelating groups, highlighting the versatility of ligand design in creating novel metal-organic frameworks. mdpi.com

The way a ligand binds to a metal is known as its coordination mode. Diketones typically act as bidentate ligands, coordinating to the metal through two donor atoms. libretexts.org The stability of the resulting metal complexes is influenced by several factors, including the nature of the metal ion, the specific diketone ligand, and the reaction conditions. The formation of a five- or six-membered chelate ring upon coordination of a diketonate ligand generally enhances the thermodynamic stability of the complex, an effect known as the chelate effect. The study of the coordination chemistry of these complexes often involves techniques like X-ray crystallography to determine their solid-state structures and spectroscopic methods to probe their properties in solution. researchgate.netmdpi.com

Metal complexes containing diketone-type ligands have shown promise as catalysts in a variety of organic transformations. Nickel complexes, for instance, are known to catalyze cross-coupling reactions and have been investigated for their catalytic activity in the hydrogenation of alkenes. ontosight.ainih.gov Ruthenium complexes are also highly valued for their catalytic prowess, with applications in reactions like the acceptorless dehydrogenation of alcohols. nih.gov The catalytic activity of these complexes is intimately linked to the electronic environment of the metal center, which can be fine-tuned by modifying the structure of the diketone ligand. For example, the introduction of electron-withdrawing or electron-donating groups on the ligand can modulate the reactivity of the metal catalyst.

No Publicly Available Research Found for "this compound" in Specified Chemical Research Applications

Following an extensive literature search, it has been determined that there is no publicly available scientific research specifically detailing the applications of the chemical compound This compound or its derivatives in the requested areas of chemical research. The specified topics of analytical reagent development, in vitro biological system interactions, and supramolecular chemistry applications did not yield any direct studies centered on this particular molecule.

The search for information on the development of analytical reagents and chemical probes using this compound returned no relevant results. Similarly, investigations into its biological interactions, including enzyme binding and inhibition (specifically with urease), nucleic acid (DNA) binding studies, and protein-ligand interactions (such as with Bovine Serum Albumin), did not yield any specific data for this compound. Furthermore, no molecular docking studies providing mechanistic insights into its potential molecular targets were found in the public domain.

In the realm of materials science, no literature was discovered pertaining to the use of this compound in supramolecular chemistry or crystal engineering applications.

It is important to note that while research exists for structurally related compounds, such as 1-(4-chlorophenyl)-3-palmitoylthiourea in the context of urease inhibition, these findings are not directly applicable to this compound. The specific arrangement of atoms within a molecule is critical to its chemical properties and biological activity, and therefore, data cannot be extrapolated from different compounds.

This comprehensive search indicates a significant gap in the current scientific literature regarding the specific applications and interactions of this compound as outlined. Consequently, the requested detailed article with research findings and data tables cannot be generated at this time due to the absence of foundational research on this compound.

Supramolecular Chemistry and Crystal Engineering Applications

Design and Self-Assembly of Ordered Crystalline Structures

There is currently no available scientific literature that details the design and self-assembly of ordered crystalline structures specifically for this compound. Investigations into the crystal engineering and supramolecular chemistry of this particular compound have not been reported.

Influence of Molecular Conformation on Crystal Polymorphism

Similarly, information regarding the influence of molecular conformation on the crystal polymorphism of this compound is absent from the current body of scientific research. Studies on the existence of different crystalline forms (polymorphs) and the conformational changes that would lead to them have not been published.

In contrast, detailed crystallographic data is available for a structurally related compound, 1,4-Bis(4-chlorophenyl)butane-1,4-dione. For this compound, researchers have determined its crystal structure and described the intermolecular interactions, such as hydrogen bonds and π-π stacking, that govern its self-assembly into a crystalline solid. However, due to the differences in their chemical structures, these findings cannot be directly extrapolated to this compound.

Further research and dedicated crystallographic studies would be necessary to elucidate the solid-state behavior of this compound and to understand its potential for forming ordered crystalline structures and exhibiting polymorphism.

Future Directions and Emerging Research Avenues for 1 4 Chlorophenyl Butane 2,3 Dione

Development of Novel and Sustainable Synthetic Methodologies

Future research will undoubtedly focus on the development of more sustainable and efficient methods for the synthesis of 1-(4-chlorophenyl)butane-2,3-dione. While traditional methods may involve multi-step processes with potentially hazardous reagents, the next wave of synthetic chemistry will prioritize green chemistry principles.

Furthermore, researchers will likely investigate the use of alternative energy sources, such as microwave irradiation or sonochemistry, to accelerate reaction times and potentially improve yields. These techniques can offer more energy-efficient pathways compared to conventional heating methods. The overarching goal is to design synthetic routes that are not only high-yielding and cost-effective but also align with the principles of sustainability.

Exploration of Unconventional Reactivity and Derivatization Pathways

The dual carbonyl functionality of this compound provides a rich platform for exploring unconventional reactivity and creating a diverse array of new derivatives. Future research will move beyond standard nucleophilic additions to explore more complex and innovative transformations.

The acidic nature of the α-protons in dicarbonyl compounds opens up possibilities for a range of carbon-carbon bond-forming reactions. acs.org For example, exploring reactions with electrophiles such as acrylates, isocyanates, and diazonium salts could lead to novel functionalized molecules. acs.org Additionally, multicomponent reactions, like the Biginelli or Hantzsch reactions, which have been successfully applied to other diketones, could be investigated with this compound to generate complex heterocyclic structures in a single step. acs.org

Another exciting avenue is the exploration of α-ketol rearrangements, which can be used to stereoselectively introduce new functionalities and alter the carbon skeleton. acs.org This could be particularly useful for creating chiral building blocks for asymmetric synthesis. The development of novel derivatization techniques, such as those using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), could also enable more sensitive detection and analysis of the compound and its derivatives in various matrices. researchgate.net

Integration into Advanced Materials Science Applications

The unique electronic and structural properties of this compound make it an intriguing candidate for incorporation into advanced materials. The presence of the chlorophenyl group and the reactive diketone moiety offers handles for polymerization and modification of material properties.

Future research could explore the use of this compound as a monomer or cross-linking agent in the synthesis of novel polymers. The rigidity of the aromatic ring and the potential for intermolecular interactions could impart desirable thermal or mechanical properties to the resulting materials. Its application as a building block for metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could also be investigated, potentially leading to materials with applications in gas storage, separation, or catalysis.

Furthermore, the diketone functionality can be a precursor to fluorescent moieties. By creating derivatives through condensation reactions, it may be possible to develop new fluorescent probes or organic light-emitting diode (OLED) materials. Research in this area would involve synthesizing and characterizing the photophysical properties of these novel materials.

Deeper Elucidation of Molecular Recognition Processes in Chemical and Biological Systems (non-clinical)

Understanding how this compound interacts with other molecules is crucial for its application in areas such as chemical sensing and separation science. Future studies will focus on a deeper elucidation of its molecular recognition properties.

High-resolution analytical techniques, such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, will continue to be vital in characterizing the non-covalent interactions, such as hydrogen bonding and π-π stacking, that govern the formation of supramolecular assemblies. nih.govresearchgate.net For instance, studies on related diketones have revealed how intermolecular C—H···O hydrogen bonds and C—H···π interactions can stabilize crystal packing. nih.gov

Investigating the binding of this compound to various host molecules, such as cyclodextrins or calixarenes, could lead to the development of new sensor arrays or responsive materials. These studies would provide fundamental insights into the principles of host-guest chemistry and could pave the way for the rational design of systems with specific recognition capabilities.

Synergistic Research with Artificial Intelligence and Machine Learning for Predictive Chemistry

The intersection of synthetic chemistry and artificial intelligence (AI) offers a powerful new paradigm for accelerating discovery. Future research on this compound will increasingly leverage machine learning (ML) models to predict its properties and reactivity.

Q & A

Basic: What synthetic methodologies are typically employed for 1-(4-Chlorophenyl)butane-2,3-dione, and how is purity validated?

Answer:

Synthesis often involves Claisen condensation or ketonization reactions of substituted aryl precursors. For example, derivatives of butane-2,3-dione can be synthesized via acid-catalyzed cyclization or coupling reactions under controlled temperatures (e.g., 25–30°C in ethyl acetate with HCl, as seen in analogous procedures) . Post-synthesis, purity is validated using:

- HPLC/GC-MS : To confirm absence of unreacted intermediates.

- NMR Spectroscopy : To verify structural integrity (e.g., characteristic carbonyl peaks at δ 190–210 ppm for diketones).

- X-ray Crystallography : For unambiguous structural confirmation, with R-factors <0.1 indicating high precision .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.